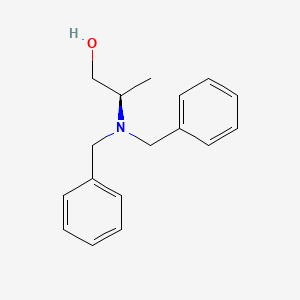

(2R)-2-(Dibenzylamino)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(dibenzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEFFKXJADVWJO-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553094 | |

| Record name | (2R)-2-(Dibenzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60479-64-3 | |

| Record name | (2R)-2-(Dibenzylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2r 2 Dibenzylamino Propan 1 Ol and Its Derivatives in Asymmetric Catalysis and Synthesis

Role as Chiral Ligands in Enantioselective Transformations

Chiral β-amino alcohols are among the most successful classes of ligands in asymmetric catalysis. Their utility stems from the presence of two key functional groups—an alcohol and an amine—positioned on a chiral scaffold. This arrangement allows them to form stable chelate complexes with metal centers, creating a well-defined and rigid chiral environment around the catalytic site. This chiral pocket dictates the facial selectivity of the approach of a substrate, leading to the preferential formation of one enantiomer of the product. The specific structure of the ligand, including the steric bulk of its substituents and the stereochemistry of its chiral centers, is crucial for achieving high levels of enantioselectivity.

The enantioselective addition of diorganozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. This transformation is often sluggish without a catalyst, but its rate and enantioselectivity can be dramatically enhanced by the addition of a chiral ligand. Chiral β-amino alcohols, in particular, have been extensively studied and successfully applied as catalysts in this reaction. mdpi.commdpi.comrsc.org The ligand first reacts with the diorganozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the subsequent intramolecular transfer of an alkyl group from the zinc atom to the aldehyde's carbonyl carbon proceeds with a stereochemical outcome controlled by the ligand's chiral framework.

The addition of diethylzinc (B1219324) to benzaldehyde (B42025) serves as a benchmark reaction to evaluate the effectiveness of new chiral ligands. mdpi.comrsc.org In this reaction, the chiral ligand catalyzes the transfer of an ethyl group from diethylzinc to the prochiral carbonyl carbon of benzaldehyde, yielding either (R)- or (S)-1-phenyl-1-propanol. The efficiency of the catalyst is measured by the chemical yield of the product and, more importantly, its enantiomeric excess (e.e.), which quantifies the degree of stereoselectivity.

While numerous chiral amino alcohols have been successfully employed in this reaction, specific studies detailing the performance of (2R)-2-(Dibenzylamino)propan-1-ol as the catalyst were not prominently found in a review of the scientific literature. However, the general conditions and expected outcomes for such a reaction are well-established.

Table 1: Representative Reaction for the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Reactants | Catalyst (Ligand) | Product | Key Performance Metrics |

| Benzaldehyde, Diethylzinc | This compound | (R)- or (S)-1-phenyl-1-propanol | Yield (%), Enantiomeric Excess (e.e., %) |

| Note: Performance data for this compound in this specific, widely-studied reaction is not available in the cited literature. The table illustrates the standard components of such a catalytic test. |

The enantioselectivity of the dialkylzinc addition is highly dependent on the structure of the chiral amino alcohol ligand. mdpi.com Key structural features that influence the stereochemical outcome include:

The Amino Alcohol Backbone: The relative stereochemistry of the amino and hydroxyl groups is critical. For many prolinol or isoborneol-derived ligands, a cis or exo relationship is often preferred.

Substituents on Nitrogen: The steric bulk of the substituents on the nitrogen atom plays a crucial role. Bulky groups, such as the two benzyl (B1604629) groups in this compound, help to create a more defined chiral pocket, which can enhance facial discrimination of the aldehyde.

Substituents on the Carbon Backbone: Additional substituents on the carbon skeleton of the ligand can further restrict conformational flexibility and improve enantioselectivity by refining the shape of the catalytic pocket.

For this compound, the bulky N-dibenzyl group would be expected to significantly influence the trajectory of the incoming aldehyde, shielding one of its prochiral faces. The (R)-configuration at the C2 position establishes the absolute stereochemistry of the chiral environment. The effectiveness of such a ligand would depend on the precise transition state geometry, which balances steric repulsions to favor one pathway over the other.

The utility of chiral amino alcohol ligands extends beyond zinc-catalyzed reactions. Their ability to chelate to a variety of transition metals makes them valuable for a broad range of asymmetric transformations.

The Henry reaction, or nitroaldol reaction, is a classic method for forming β-nitro alcohols, which are versatile synthetic intermediates that can be readily converted to β-amino alcohols or α-hydroxy ketones. nih.gov The asymmetric version of this reaction, often catalyzed by copper(II) complexes of chiral ligands, provides direct access to enantiomerically enriched β-nitro alcohols. researchgate.netacs.org

In a typical catalytic cycle, the chiral amino alcohol ligand coordinates to a Cu(II) salt. This complex then acts as a chiral Lewis acid, coordinating to the aldehyde to activate it for nucleophilic attack. The same complex can also act as a Brønsted base, deprotonating the nitroalkane to generate a chiral nitronate intermediate, which then adds to the activated aldehyde. The structure of the ligand is instrumental in controlling the facial selectivity of this addition. Although various chiral amino alcohols have been explored for this purpose, specific applications of this compound as a ligand in the copper-catalyzed Henry reaction are not detailed in the available literature.

Ruthenium complexes are powerful catalysts for a variety of transformations, most notably in asymmetric hydrogenation and transfer hydrogenation reactions. nih.gov Chiral amino alcohols are a well-established class of ligands for these processes. For instance, ruthenium catalysts bearing chiral amino alcohol ligands have been used for the highly enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines. nih.gov

Given the proven success of other chiral amino alcohols in this area, it is plausible that this compound could serve as an effective ligand in ruthenium-catalyzed reactions. The nitrogen and oxygen atoms of the ligand can form a stable five-membered chelate with the ruthenium center, a common motif in successful transfer hydrogenation catalysts. The chiral environment created by the ligand would be responsible for differentiating between the prochiral faces of a ketone substrate, leading to an enantioselective reduction. Therefore, the application of this compound in ruthenium-catalyzed asymmetric reductions represents a promising, albeit currently unexplored, area of potential utility.

Other Metal-Catalyzed Asymmetric Reactions

Utilization as Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. acs.org The inherent chirality of the auxiliary creates a diastereomeric intermediate that biases the approach of reagents, leading to the preferential formation of one stereoisomer. acs.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. acs.org Derivatives of this compound have proven to be effective chiral auxiliaries in various diastereoselective syntheses.

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that can generate up to two new stereocenters. acs.org Controlling the stereochemical outcome of these reactions is a significant challenge, and chiral auxiliaries are frequently employed to achieve high diastereoselectivity. acs.orgnih.gov

Research has demonstrated the utility of derivatives of this compound in directing the stereochemical course of nucleophilic additions, a reaction type central to the aldol condensation. For instance, the aldehyde derivative, (S)-2-(dibenzylamino)-3-phenylpropanal, which can be synthesized from the corresponding alcohol, has been used as a chiral auxiliary to achieve high levels of 1,2-stereocontrol in nucleophilic additions. nih.govnih.gov This high degree of control is crucial for establishing the desired stereochemistry in the initial bond-forming step of an aldol-type transformation. While many chiral auxiliaries, such as Evans oxazolidinones, are known to favor the formation of syn-aldol products, the strategic design of auxiliaries and reaction conditions can also lead to the selective formation of anti-adducts. acs.org The stereochemical bias is often dictated by the formation of a rigid, chelated transition state where the metal cation coordinates to both the auxiliary and the carbonyl oxygen of the aldehyde, forcing the nucleophile to attack from the less sterically hindered face. The specific geometry of the enolate (Z or E) and the nature of the auxiliary's directing group determine the final syn or anti configuration.

| Auxiliary System | Aldehyde | Conditions | Diastereomeric Ratio (anti:syn) | Yield (%) |

| trans-2-Phenylcyclohexanol | Glyoxylic acid ester | SnCl₄ | 10:1 | - |

| Pseudoephedrine | Garner's aldehyde | Lithium-mediated | Predominantly anti | - |

This table presents examples of anti-selective aldol reactions using different chiral auxiliaries to illustrate the principle of stereocontrol. Data on this compound derivatives in specific anti-selective aldol reactions is limited in the provided search results.

Biohydroxylation, the introduction of a hydroxyl group into a molecule using biological systems such as enzymes or whole microorganisms, is a powerful tool in organic synthesis due to its often high regio- and stereoselectivity under mild reaction conditions. osi.lv The diastereoselective biohydroxylation of ketones to produce chiral diols is a valuable transformation. Chiral auxiliaries can be employed to influence the stereochemical outcome of such reactions. The auxiliary can direct the enzyme to hydroxylate a specific face of the ketone substrate. nih.gov

For example, the diastereoselective alpha-hydroxylation of amide enolates derived from a chiral auxiliary has been achieved with high efficiency using molecular oxygen as the oxidant. nih.gov This demonstrates the principle of using a chiral auxiliary to control the stereochemistry of hydroxylation at a position alpha to a carbonyl group. While the use of biocatalysts for the synthesis of chiral amino alcohols from hydroxy ketones is well-established, the specific application of this compound or its direct derivatives as chiral auxiliaries in the diastereoselective biohydroxylation of ketones is not extensively documented in current literature. However, the principles of biocatalytic transformations and the use of chiral auxiliaries suggest that this could be a potential area for future research. osi.lv

A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of a synthetic process. acs.org After the diastereoselective reaction and subsequent cleavage of the product, the chiral auxiliary should ideally be recovered in high yield and with no loss of enantiomeric purity.

This compound as a Chiral Building Block

Beyond its role as a transient director of stereochemistry, this compound is a valuable chiral building block, or "chiral synthon," in its own right. Its inherent stereochemistry and functional groups—a primary alcohol and a secondary amine—make it a versatile starting material for the synthesis of more complex, enantiomerically pure molecules.

The defined stereocenter and the dual functionality of this compound allow it to serve as a scaffold upon which complex molecular architectures can be constructed. The amino and alcohol groups can be selectively modified or incorporated into larger structures, preserving the initial chirality.

For example, derivatives of N,N-dibenzylamino acids have been used as precursors in the synthesis of natural products like spisulosine (B1684007) and sphinganine. osi.lv This demonstrates how the core structure, containing the dibenzylamino group and a chiral center, can be elaborated into complex bioactive molecules. osi.lv Similarly, the aldehyde derived from (S)-2-(dibenzylamino)-3-phenylpropan-1-ol serves as a key intermediate in a multi-step synthesis that ultimately yields enantiomerically pure 2-substituted alcohols, showcasing the role of this class of compounds as foundational elements in asymmetric synthesis. nih.govnih.gov

The vicinal amino alcohol motif is a common feature in many natural products and pharmaceuticals. This compound and its derivatives are excellent starting materials for the stereoselective synthesis of other amino alcohols. A notable application is in the synthesis of anti-β-amino alcohols. Research has shown that enantiomerically pure anti-β-amino alcohols can be synthesized with excellent stereoselectivity (de > 95%) from optically pure α-(N,N-dibenzylamino)benzyl esters. osi.lv The synthesis involves the reduction of the ester to an aldehyde, followed by the in-situ addition of a Grignard reagent, with the dibenzylamino group effectively controlling the facial selectivity of the nucleophilic attack. osi.lv

| Starting Material | Reagent | Product | Diastereomeric Excess (de) | Yield (%) |

| α-(N,N-dibenzylamino)benzyl ester | DIBAL-H, Grignard reagent | anti-β-amino alcohol | > 95% | 60-95% |

This table summarizes the findings for the synthesis of anti-β-amino alcohols from N,N-dibenzylamino esters. osi.lv

Furthermore, the chiral amine functionality makes these compounds suitable precursors for the synthesis of peptides and dipeptides. The synthesis of dipeptides containing D-amino acid residues is of particular interest, and enzymatic methods using adenylation domains of nonribosomal peptide synthetases have been developed for this purpose. While chemical synthesis of dipeptides often requires multiple protection and deprotection steps, the use of chiral amino alcohols as starting materials can streamline this process. The (2R)-configuration of the starting material can be used to introduce a D-amino acid-like stereocenter into the peptide chain.

Application

Based on the information available from extensive searches, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific, detailed outline provided.

The search for in-depth mechanistic investigations and stereochemical control studies directly pertaining to “this compound” did not yield the specific research findings required to accurately and thoroughly populate the requested sections and subsections. The available literature does not provide sufficient detail on:

Computational and Theoretical Modelingthat has been applied to stereoselective processes catalyzed by or involving “this compound”.

While general principles of stereochemical control, reaction mechanisms, and the impact of various factors on asymmetric synthesis are widely documented for other chiral ligands and catalysts, the strict instruction to focus solely on “this compound” and adhere rigidly to the provided outline cannot be fulfilled with the currently accessible scientific literature. Generating content would require making unsubstantiated extrapolations from other systems, which would violate the core requirements of scientific accuracy and strict adherence to the subject compound.

Mechanistic Investigations and Stereochemical Control Studies

Mechanistic and Stereochemical Studies

Computational chemistry provides valuable tools for understanding molecular interactions and reaction mechanisms. The Hartree-Fock method, a foundational ab initio quantum mechanical approach, is utilized in drug design and mechanistic studies to approximate the Schrödinger equation for a multi-electron system. This method allows for the calculation of molecular properties that can be correlated with the biological activity of potential inhibitors.

In the context of studying enzyme inhibitors like β-amino alcohols, Hartree-Fock calculations can be employed to determine electronic properties such as molecular electrostatic potential (MEP) maps and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding how a ligand (inhibitor) might interact with a biological receptor. For instance, MEP maps can identify electron-rich and electron-poor regions of a molecule, predicting sites for electrostatic interactions with a receptor's active site.

While direct studies employing Hartree-Fock modeling specifically for the inhibition interpretation of (2R)-2-(Dibenzylamino)propan-1-ol are not prominently available in the reviewed literature, the general applicability of this method is well-established for similar bioactive molecules. For example, studies on other compounds, such as artemisinin and its derivatives, have successfully used the Hartree-Fock method to calculate molecular properties and investigate interactions between ligands and their receptors. scirp.org Such computational approaches, in combination with techniques like principal component analysis, help in identifying the most important molecular descriptors related to the inhibitory activity. scirp.org

The Hartree-Fock method, while being a powerful tool, is known to have limitations as it does not fully account for electron correlation. However, it serves as a critical starting point for more advanced computational methods and can provide significant qualitative insights into the structure-activity relationships of inhibitors. For a molecule like this compound, a Hartree-Fock analysis could theoretically provide data on its conformational preferences, electronic charge distribution, and orbital energies, which would be instrumental in hypothesizing its binding mode to a target enzyme.

Advanced Research Directions and Future Prospects in 2r 2 Dibenzylamino Propan 1 Ol Chemistry

Design and Synthesis of Novel Chiral Ligand and Auxiliary Architectures

A primary area of future research lies in the rational design and synthesis of new generations of chiral ligands and auxiliaries derived from (2R)-2-(Dibenzylamino)propan-1-ol. The inherent chirality and the presence of both a hydroxyl and a dibenzylamino group make it an excellent starting point for creating structurally diverse and functionally sophisticated molecules for asymmetric catalysis.

Future endeavors in this area are expected to focus on several key aspects:

Modification of the Amino Group: While the dibenzyl groups provide steric bulk, which can be advantageous for inducing stereoselectivity, their replacement with other substituents could lead to ligands with fine-tuned electronic and steric properties. For instance, incorporating electron-donating or withdrawing groups on the benzyl (B1604629) rings could modulate the Lewis basicity of the nitrogen atom, impacting its coordination behavior with metal centers.

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into a wide range of other functional groups, such as ethers, esters, or phosphinites. This opens up possibilities for the synthesis of bidentate or tridentate ligands where the oxygen atom acts as a second coordination site. For example, the synthesis of P,N-ligands, which have shown great promise in various transition-metal-catalyzed reactions, is a viable research direction.

Incorporation into Macrocyclic and Polymeric Structures: The integration of the this compound motif into macrocyclic or polymeric backbones could lead to the development of catalysts with unique properties, such as enhanced stability, cooperativity effects, and potential for allosteric regulation.

| Ligand/Auxiliary Type | Potential Modification of this compound | Target Asymmetric Reactions |

| Bidentate P,N-Ligands | Conversion of the hydroxyl group to a phosphinite or phosphine. | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. |

| Chiral Oxazolidinones | Cyclization of the amino alcohol with phosgene or a related carbonate. | Asymmetric aldol (B89426) reactions, Michael additions, Diels-Alder reactions. |

| Bifunctional Organocatalysts | Introduction of a hydrogen-bond donating moiety, such as a thiourea or squaramide group. | Asymmetric Henry reactions, Michael additions, Friedel-Crafts alkylations. |

| Immobilized Ligands | Attachment to a solid support (e.g., polymer, silica) via the benzyl groups or a linker attached to the nitrogen. | Heterogeneous catalysis for improved recyclability. |

Development of Efficient and Recyclable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and toxic metal catalyst and chiral ligand. Future research will undoubtedly focus on the development of efficient and recyclable catalytic systems based on this compound derivatives.

Several strategies can be envisioned:

Immobilization on Solid Supports: Covalent attachment of ligands derived from this compound to insoluble supports such as polymers, silica gel, or magnetic nanoparticles would facilitate catalyst recovery through simple filtration. The bulky dibenzyl groups could be functionalized to enable this immobilization without compromising the catalytic activity at the metal center.

Dendritic and Polymeric Catalysts: The incorporation of the chiral unit into dendritic or polymeric structures can lead to catalysts that are soluble in the reaction medium but can be precipitated and recovered after the reaction is complete.

Catalysis in Biphasic Systems: Designing ligands with specific solubility profiles would allow for catalysis to occur in one phase (e.g., an organic solvent) while the catalyst resides in another phase (e.g., a fluorous solvent or an ionic liquid), simplifying separation.

Expanding the Scope of Asymmetric Transformations Mediated by Amino Alcohol Derivatives

While amino alcohols are well-established as chiral auxiliaries and ligands for a range of asymmetric reactions, there is considerable scope for expanding their application to new and more challenging transformations. Derivatives of this compound could play a pivotal role in these advancements.

Future research could target the following areas:

C-H Functionalization: The development of chiral ligands for transition-metal-catalyzed enantioselective C-H activation and functionalization is a major goal in modern organic synthesis. Ligands derived from this compound could provide the necessary steric and electronic environment to control the stereochemistry of these transformations.

Photoredox Catalysis: The integration of chiral catalysts with photoredox catalysis has opened up new avenues for asymmetric synthesis. Chiral ligands based on this compound could be designed to operate in conjunction with photosensitizers to effect novel enantioselective radical reactions.

Asymmetric Main-Group Catalysis: While transition metals dominate asymmetric catalysis, there is growing interest in the use of main-group elements. Chiral ligands derived from this amino alcohol could be used to create chiral environments around main-group metals like aluminum, boron, or silicon, enabling new types of asymmetric transformations.

| Asymmetric Transformation | Role of this compound Derivative | Potential Advantages |

| Asymmetric C-H Arylation | As a chiral ligand for palladium or rhodium catalysts. | Direct and atom-economical synthesis of chiral biaryls. |

| Enantioselective Radical Cyclizations | As a chiral Lewis acid catalyst in conjunction with a photoredox catalyst. | Access to complex chiral cyclic structures from simple acyclic precursors. |

| Asymmetric Hydrosilylation of Ketones | As a chiral ligand for main-group metal catalysts. | Metal- and solvent-free synthesis of chiral secondary alcohols. |

Integration of this compound in Cascade Reactions and Multicomponent Syntheses

Cascade reactions and multicomponent reactions (MCRs) are powerful tools for the rapid construction of molecular complexity from simple starting materials. rsc.org The development of chiral catalysts that can initiate and control the stereochemistry of such processes is highly desirable.

Future prospects in this area include:

Organocatalyzed Cascade Reactions: Bifunctional organocatalysts derived from this compound, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group (or a derivative thereof), could be designed to catalyze cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol.

Asymmetric Multicomponent Reactions: Chiral ligands based on this amino alcohol could be employed in metal-catalyzed MCRs to generate complex, polyfunctional molecules with multiple stereocenters in a single step. For example, in a Passerini or Ugi reaction, a chiral Lewis acid catalyst could control the facial selectivity of the initial nucleophilic attack.

Exploration of New Methodologies for Stereochemical Control

The fundamental role of a chiral auxiliary or ligand is to control the stereochemical outcome of a reaction. Research into new ways of achieving and enhancing this control is a perpetual frontier in asymmetric synthesis.

Future research directions involving this compound could explore:

Cooperative Catalysis: The use of two or more catalysts that work in concert to control different aspects of a reaction is a rapidly emerging area. A chiral ligand derived from this compound could be paired with another chiral or achiral catalyst to achieve higher levels of stereoselectivity than either catalyst could alone.

Remote Stereochemical Control: While control of stereochemistry at centers adjacent to the reacting site is common, achieving control at remote positions is a significant challenge. The conformational rigidity and steric bulk that can be engineered into ligands and auxiliaries based on this scaffold could be exploited to transmit stereochemical information over longer distances within a molecule. researchgate.net

Dynamic Kinetic Resolution: In reactions involving racemic starting materials, a chiral catalyst can be used to selectively react with one enantiomer, leaving the other unreacted. In a dynamic kinetic resolution, the unreactive enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Catalytic systems based on this compound could be developed for such processes.

Q & A

Q. Q1. What are the standard synthetic routes for preparing enantiomerically pure (2R)-2-(Dibenzylamino)propan-1-ol?

Methodological Answer: The compound is typically synthesized via asymmetric reduction or chiral resolution. A common approach involves:

- Nitro-Aldol Reaction : Reacting (2R)-configured aldehydes (e.g., (S)-(−)-2-(Dibenzylamino)propionaldehyde) with bromonitromethane using SmI₂ as a catalyst to form intermediates like (2R,3S)-3-Dibenzylamine-1-nitrobutan-2-ol, followed by reduction .

- Chiral Pool Synthesis : Starting from chiral amino alcohols (e.g., D-alaninol) and introducing dibenzyl groups via alkylation or reductive amination .

Q. Table 1: Example Reaction Conditions

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nitro-Aldol Reaction | SmI₂, THF | 78 | >95 | |

| Reductive Amination | Pd/C, H₂ | 85 | 97 |

Q. Q2. How can researchers confirm the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention times should match certified standards.

- NMR Spectroscopy : Compare NOESY or COSY spectra with literature data for (2R)-configured analogs. For example, NOE correlations between the hydroxyl proton and adjacent chiral center protons confirm spatial arrangement .

- Optical Rotation : Measure specific rotation ([α]D²⁵) and compare with published values (e.g., [α]D²⁵ = +15.6° for the R-enantiomer) .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (acute toxicity: LD₅₀ = 250 mg/kg in rats) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols (classified as a respiratory irritant) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How does this compound serve as a chiral building block in drug synthesis?

Methodological Answer:

- HIV Protease Inhibitors : The S-enantiomer (structurally analogous) is a key intermediate in HIV drug candidates. The R-enantiomer may act as a precursor for stereoselective modifications, such as introducing oxazolidinone rings via cyclization with phosgene .

- Antibiotics : Derivatives like Linezolid analogs are synthesized by coupling the alcohol group with peptide fragments, followed by oxidation to form oxazolidinones .

Q. Q5. What strategies optimize enantioselectivity in reactions involving this compound?

Methodological Answer:

- Chiral Auxiliaries : Temporarily attach groups (e.g., tert-butyl) to the amine to direct stereochemistry during coupling reactions. Remove via hydrogenolysis (Pd/C, H₂) post-synthesis .

- Asymmetric Catalysis : Use chiral ligands like BINAP with transition metals (e.g., Ru) in hydrogenation steps to achieve >90% enantiomeric excess (ee) .

Q. Table 2: Enantioselective Catalysis Example

| Ligand | Metal | ee (%) | Reaction Type | Reference |

|---|---|---|---|---|

| (R)-BINAP | Ru | 92 | Hydrogenation | |

| Jacobsen’s Salen | Mn | 88 | Epoxidation |

Q. Q6. How do researchers resolve contradictory data in the characterization of dibenzylamino alcohol derivatives?

Methodological Answer:

- Cross-Validation : Combine NMR (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in solvents like ethyl acetate/hexane (slow evaporation) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) to validate structural assignments .

Methodological Challenges

Q. Q7. What are the limitations of using SmI₂-mediated reactions for synthesizing this compound derivatives?

Methodological Answer:

- Moisture Sensitivity : SmI₂ requires anhydrous conditions (strict glovebox use). Trace water reduces yields by forming samarium hydroxides .

- Substrate Scope : Bulky substituents (e.g., adamantyl groups) hinder nitro-aldol reactions due to steric clashes. Alternative methods like Petasis-Borono Mannich reactions may be preferable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.